2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid
Description
Molecular Formula: C₇H₆N₄O₃ SMILES: C1=NN(C2=C1C(=O)NC=N2)CC(=O)O InChIKey: CSTPQBYWSUAIOA-UHFFFAOYSA-N Structural Features: This compound consists of a pyrazolo[3,4-d]pyrimidine core with a 4-oxo group and an acetic acid moiety at the 1-position. The acetic acid group enhances solubility and facilitates ionic interactions, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-5(13)2-11-6-4(1-10-11)7(14)9-3-8-6/h1,3H,2H2,(H,12,13)(H,8,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPQBYWSUAIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid typically involves the use of key intermediates such as 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile . The synthetic strategies often include condensation reactions, cyclization, and nucleophilic substitution reactions. For example, the condensation of appropriate hydrazines with β-diketones followed by cyclization can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antioxidant and antibacterial activities.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally analogous to purines, enabling mimicry of adenosine or guanine in enzyme binding .
Substituent Effects: Acetic Acid vs. Propanoic Acid: The longer chain in propanoic acid derivatives () may improve binding to larger hydrophobic pockets but reduce solubility . Methyl and Fluorine Groups: Methylation () increases lipophilicity, while fluorine () enhances metabolic stability and electronegativity .
Chlorine introduction () adds electronegativity but may raise toxicity concerns compared to fluorine .
Biological Activity: Pyrazolo-pyrimidines are noted for antitumor properties (e.g., ), with substituents like acetic acid enhancing solubility for drug formulation .
Biological Activity
2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core with an acetic acid moiety. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its potential as an inhibitor of various protein kinases and other cellular targets.
The biological activity of this compound primarily involves:
- Inhibition of Protein Kinases : This compound has been shown to modulate the activity of serine-threonine kinases such as p70S6K and Akt. These kinases are crucial in regulating cell proliferation and survival pathways .
- Anticancer Activity : Studies have reported that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in various cancer cell lines by inhibiting pathways related to cell cycle progression and promoting cell death .
Anticancer Studies
Research has demonstrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against several cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 | Inhibition of topoisomerase II |
| Lung Cancer | A549 | 15.0 | Induction of apoptosis via caspase activation |
| Colorectal Cancer | HCT116 | 10.0 | Inhibition of EGFR signaling |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro studies.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
